Cas no 2679930-30-2 (ethyl (2R)-2-amino-3-{(tert-butoxy)carbonylsulfanyl}propanoate)

ethyl (2R)-2-amino-3-{(tert-butoxy)carbonylsulfanyl}propanoate structure
2679930-30-2 structure
商品名:ethyl (2R)-2-amino-3-{(tert-butoxy)carbonylsulfanyl}propanoate
CAS番号:2679930-30-2
MF:C10H19NO4S
メガワット:249.327162027359
CID:5645040
PubChem ID:165919434

ethyl (2R)-2-amino-3-{(tert-butoxy)carbonylsulfanyl}propanoate 化学的及び物理的性質

名前と識別子

    • EN300-28278515
    • ethyl (2R)-2-amino-3-{[(tert-butoxy)carbonyl]sulfanyl}propanoate
    • 2679930-30-2
    • ethyl (2R)-2-amino-3-{(tert-butoxy)carbonylsulfanyl}propanoate
    • インチ: 1S/C10H19NO4S/c1-5-14-8(12)7(11)6-16-9(13)15-10(2,3)4/h7H,5-6,11H2,1-4H3/t7-/m0/s1
    • InChIKey: CFFNEDUJGLQPAW-ZETCQYMHSA-N
    • ほほえんだ: S(C(=O)OC(C)(C)C)C[C@@H](C(=O)OCC)N

計算された属性

  • せいみつぶんしりょう: 249.10347926g/mol
  • どういたいしつりょう: 249.10347926g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 16
  • 回転可能化学結合数: 8
  • 複雑さ: 250
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 104Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.4

ethyl (2R)-2-amino-3-{(tert-butoxy)carbonylsulfanyl}propanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28278515-0.05g
ethyl (2R)-2-amino-3-{[(tert-butoxy)carbonyl]sulfanyl}propanoate
2679930-30-2 95.0%
0.05g
$563.0 2025-03-19
Enamine
EN300-28278515-5.0g
ethyl (2R)-2-amino-3-{[(tert-butoxy)carbonyl]sulfanyl}propanoate
2679930-30-2 95.0%
5.0g
$1945.0 2025-03-19
Enamine
EN300-28278515-0.25g
ethyl (2R)-2-amino-3-{[(tert-butoxy)carbonyl]sulfanyl}propanoate
2679930-30-2 95.0%
0.25g
$617.0 2025-03-19
Enamine
EN300-28278515-1g
ethyl (2R)-2-amino-3-{[(tert-butoxy)carbonyl]sulfanyl}propanoate
2679930-30-2
1g
$671.0 2023-09-09
Enamine
EN300-28278515-0.5g
ethyl (2R)-2-amino-3-{[(tert-butoxy)carbonyl]sulfanyl}propanoate
2679930-30-2 95.0%
0.5g
$645.0 2025-03-19
Enamine
EN300-28278515-1.0g
ethyl (2R)-2-amino-3-{[(tert-butoxy)carbonyl]sulfanyl}propanoate
2679930-30-2 95.0%
1.0g
$671.0 2025-03-19
Enamine
EN300-28278515-10g
ethyl (2R)-2-amino-3-{[(tert-butoxy)carbonyl]sulfanyl}propanoate
2679930-30-2
10g
$2884.0 2023-09-09
Enamine
EN300-28278515-5g
ethyl (2R)-2-amino-3-{[(tert-butoxy)carbonyl]sulfanyl}propanoate
2679930-30-2
5g
$1945.0 2023-09-09
Enamine
EN300-28278515-0.1g
ethyl (2R)-2-amino-3-{[(tert-butoxy)carbonyl]sulfanyl}propanoate
2679930-30-2 95.0%
0.1g
$591.0 2025-03-19
Enamine
EN300-28278515-10.0g
ethyl (2R)-2-amino-3-{[(tert-butoxy)carbonyl]sulfanyl}propanoate
2679930-30-2 95.0%
10.0g
$2884.0 2025-03-19

ethyl (2R)-2-amino-3-{(tert-butoxy)carbonylsulfanyl}propanoate 関連文献

ethyl (2R)-2-amino-3-{(tert-butoxy)carbonylsulfanyl}propanoateに関する追加情報

Comprehensive Overview of Ethyl (2R)-2-amino-3-{(tert-butoxy)carbonylsulfanyl}propanoate (CAS No. 2679930-30-2)

Ethyl (2R)-2-amino-3-{(tert-butoxy)carbonylsulfanyl}propanoate (CAS No. 2679930-30-2) is a specialized chiral compound widely utilized in pharmaceutical research, peptide synthesis, and asymmetric catalysis. Its unique structure, featuring a tert-butoxycarbonyl (Boc)-protected thiol group and an ethyl ester moiety, makes it a valuable intermediate for designing bioactive molecules. The compound's R-configuration at the alpha-carbon is particularly significant for enantioselective applications, aligning with the growing demand for stereochemically pure APIs (Active Pharmaceutical Ingredients). Researchers frequently search for "Boc-protected cysteine derivatives" or "chiral thiol building blocks," reflecting its relevance in drug discovery.

In recent years, the compound has gained attention due to its role in protease inhibitor development and peptide-based therapeutics, areas experiencing exponential growth amid the rise of targeted therapies. Its sulfanylpropanoate backbone is instrumental in creating disulfide bridges, a critical feature in stabilizing peptide structures. Queries like "how to synthesize Boc-SH protected amino acids" or "applications of chiral ethyl esters in medicinal chemistry" highlight its practical importance. Furthermore, the tert-butoxycarbonyl group offers orthogonal protection compatibility, a hot topic in multistep synthetic routes.

The compound's stability under mild conditions and solubility in organic solvents like DCM or THF make it a preferred choice for solid-phase peptide synthesis (SPPS). With the pharmaceutical industry increasingly adopting green chemistry principles, researchers are exploring its use in solvent-free reactions or catalytic transformations, addressing trends like "sustainable peptide synthesis." Analytical techniques such as HPLC and NMR are routinely employed to verify its purity and stereochemical integrity, ensuring compliance with stringent regulatory standards.

Beyond pharmaceuticals, ethyl (2R)-2-amino-3-{(tert-butoxy)carbonylsulfanyl}propanoate finds niche applications in material science, particularly in designing self-assembling monolayers (SAMs) for biosensors. Its thiol group enables gold-surface modifications, a technique pivotal in nanotechnology and diagnostic devices. Searches for "thiol-functionalized chiral compounds" or "Boc-thiol applications in nanotechnology" underscore its interdisciplinary appeal. As the demand for precision medicine and advanced materials grows, this compound’s versatility positions it as a key player in innovation-driven sectors.

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